H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH
Description
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH is a synthetic peptide composed of alternating D- and L-configured amino acids, including tyrosine (Tyr), glycine (Gly), phenylalanine (Phe), methionine (Met), and arginine (Arg). The sequence features a central Gly-Gly motif flanked by aromatic (Tyr, Phe) and sulfur-containing (Met) residues, with a positively charged Arg residue at the C-terminus.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47N9O8S/c1-51-15-13-24(30(47)42-25(32(49)50)8-5-14-37-33(35)36)41-31(48)26(17-20-6-3-2-4-7-20)40-28(45)19-38-27(44)18-39-29(46)23(34)16-21-9-11-22(43)12-10-21/h2-4,6-7,9-12,23-26,43H,5,8,13-19,34H2,1H3,(H,38,44)(H,39,46)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRMNXTPDDSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47N9O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid (glycine) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU are used in SPPS.
Major Products
The major products of these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.
Scientific Research Applications
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and receptor binding.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Arg-OH involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, the peptide can modulate pain perception and immune responses. The pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Peptides
Key Structural Differences
Backbone Flexibility :
- The Gly-Gly motif in this compound may confer conformational flexibility compared to adamantane (Ada)-modified peptides (e.g., H-Tyr-Ada-Gly-Phe-Met-OH), which introduce rigid, hydrophobic moieties .
In contrast, Ada-containing analogs (e.g., H-Phe-Ada-Gly-OH) are likely more hydrophobic, favoring lipid membrane interactions .
Aromatic vs. Aliphatic Residues :
Functional Implications
- Receptor Binding : Gly-Gly motifs are often associated with enzyme substrate recognition (e.g., proteases), while Ada modifications may stabilize peptide structures against degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
